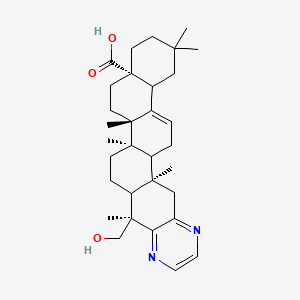
Sting-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sting-IN-4 is a compound that acts as an inhibitor of the stimulator of interferon genes (STING) pathway The STING pathway is a crucial component of the innate immune system, playing a significant role in the body’s defense against infections and in the regulation of immune responses
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sting-IN-4 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of lipid calcium phosphate nanoparticles to enhance the delivery and stability of the compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability and efficacy of the final product.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques to ensure consistency and purity. The compound is often prepared in bulk using automated systems that control the reaction parameters precisely. The final product is then purified using techniques such as chromatography to remove any impurities and ensure high quality.
化学反応の分析
Types of Reactions: Sting-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
科学的研究の応用
Sting-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the STING pathway and its role in immune responses . In biology, this compound is employed to investigate the mechanisms of immune regulation and the development of new immunotherapeutic strategies . In medicine, the compound shows promise in cancer treatment by modulating the immune system to target and destroy cancer cells . Additionally, this compound is used in the development of diagnostic tools and imaging techniques to visualize STING expression in tumors .
作用機序
Sting-IN-4 exerts its effects by inhibiting the STING pathway, which is activated by the presence of cytoplasmic DNA. The compound binds to the STING protein, preventing its activation and subsequent signaling cascade . This inhibition leads to a reduction in the production of type I interferons and other pro-inflammatory cytokines, thereby modulating the immune response . The molecular targets of this compound include the STING protein itself and various downstream signaling molecules involved in the pathway .
類似化合物との比較
Sting-IN-4 is unique compared to other STING inhibitors due to its specific binding affinity and efficacy in modulating the STING pathway . Similar compounds include DMXAA (5,6-dimethylxanthenone-4-acetic acid), which is a potent murine-STING agonist but has limited effects on human-STING . Other STING agonists, such as TAK-676, also target the STING pathway but differ in their mechanisms of action and clinical applications . The uniqueness of this compound lies in its ability to selectively inhibit the STING pathway, making it a valuable tool for research and therapeutic applications .
特性
分子式 |
C32H46N2O3 |
|---|---|
分子量 |
506.7 g/mol |
IUPAC名 |
(2R,10S,14R,15S,18S)-10-(hydroxymethyl)-2,10,14,15,21,21-hexamethyl-5,8-diazahexacyclo[12.12.0.02,11.04,9.015,24.018,23]hexacosa-4,6,8,24-tetraene-18-carboxylic acid |
InChI |
InChI=1S/C32H46N2O3/c1-27(2)11-13-32(26(36)37)14-12-30(5)20(21(32)17-27)7-8-24-28(3)18-22-25(34-16-15-33-22)29(4,19-35)23(28)9-10-31(24,30)6/h7,15-16,21,23-24,35H,8-14,17-19H2,1-6H3,(H,36,37)/t21?,23?,24?,28-,29-,30+,31+,32-/m0/s1 |
InChIキー |
MKLBYRFEFHWRDA-NGTCWZDESA-N |
異性体SMILES |
C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)(CC6=NC=CN=C6[C@@]3(C)CO)C |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=NC=CN=C6C5(C)CO)C)C)C2C1)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


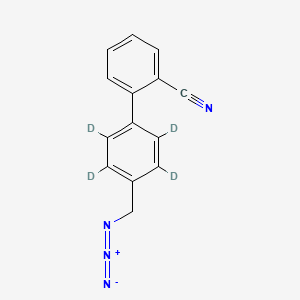
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
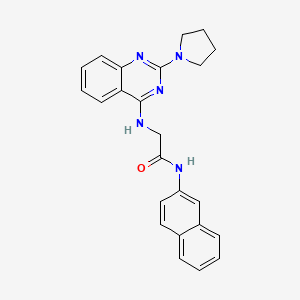


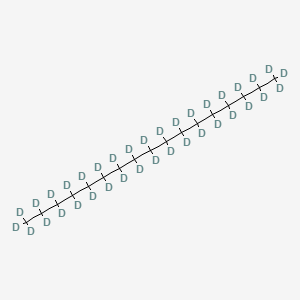
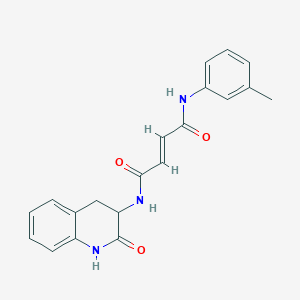
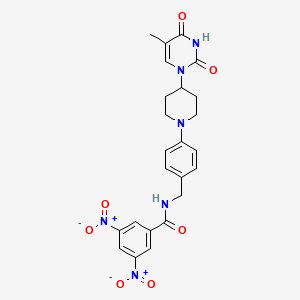
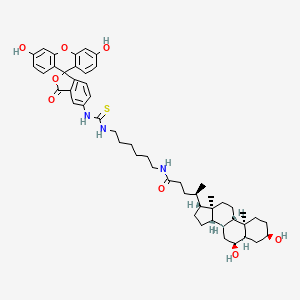

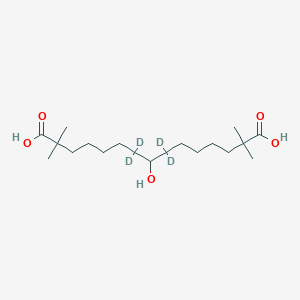
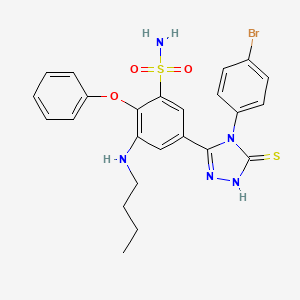

![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
